molecular formula C15H19F3N2O4S B134996 N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate CAS No. 147529-79-1

N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate

Cat. No. B134996
M. Wt: 380.4 g/mol
InChI Key: WZRDWHIAUFUAIZ-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of acetylcysteine, an amino acid that is commonly used in medicine. N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate is a white crystalline powder that is soluble in water and is widely used in laboratory experiments.

Mechanism Of Action

The mechanism of action of N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate involves its ability to scavenge free radicals and reactive oxygen species. It can also increase the levels of glutathione, an antioxidant that is essential for cellular function.

Biochemical And Physiological Effects

N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate has been found to have several biochemical and physiological effects. It can reduce inflammation and oxidative stress, which are major contributors to various diseases. It can also enhance the immune system and improve cellular function.

Advantages And Limitations For Lab Experiments

N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate has several advantages for laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and affordable. However, it has some limitations, such as its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate. It can be investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. It can also be studied for its effects on cardiovascular health and diabetes. Further research can also be conducted to optimize its synthesis and improve its efficacy.
Conclusion:
In conclusion, N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate is a promising compound that has potential applications in various fields of scientific research. Its antioxidant and anti-inflammatory properties make it a valuable tool for investigating various diseases and cellular functions. Further research is needed to fully understand its mechanisms of action and optimize its use in laboratory experiments.

Synthesis Methods

The synthesis of N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate involves the reaction of acetylcysteine with phenylalanine and trifluoroacetic anhydride. This process is carried out under controlled conditions to ensure the purity and quality of the final product.

Scientific Research Applications

N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been investigated for its potential use in cancer treatment, as it can inhibit the growth of cancer cells.

properties

CAS RN

147529-79-1

Product Name

N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate

Molecular Formula

C15H19F3N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

S-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H18N2O2S.C2HF3O2/c1-10(16)18-8-7-15-13(17)12(14)9-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,12H,7-9,14H2,1H3,(H,15,17);(H,6,7)/t12-;/m0./s1

InChI Key

WZRDWHIAUFUAIZ-YDALLXLXSA-N

Isomeric SMILES

CC(=O)SCCNC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

SMILES

CC(=O)SCCNC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)SCCNC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

synonyms

N-(Phenylalanine)-S-acetylcysteamine trifluoroacetate

Origin of Product

United States

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